(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Catalog No.
S2796749
CAS No.
1259226-51-1
M.F
C18H13F3N4OS
M. Wt
390.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thia...

CAS Number

1259226-51-1

Product Name

(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

IUPAC Name

(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Molecular Formula

C18H13F3N4OS

Molecular Weight

390.38

InChI

InChI=1S/C18H13F3N4OS/c1-10-9-25-15(11(2)23-17(25)27-10)7-12(8-22)16(26)24-14-6-4-3-5-13(14)18(19,20)21/h3-7,9H,1-2H3,(H,24,26)/b12-7-

InChI Key

BBMYYBNTKYPEQM-UHFFFAOYSA-N

SMILES

CC1=CN2C(=C(N=C2S1)C)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F

solubility

not available

Medicinal Chemistry

(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide possesses a unique structure incorporating several functional groups that have been associated with bioactivity. The cyano group, imidazothiazole ring, and trifluoromethyl moiety are all known to be present in various pharmaceuticals []. Research efforts could explore the potential of this compound as a lead molecule for the development of new drugs, particularly in areas like:

  • Antimicrobial agents: The imidazothiazole core is present in several antifungal and antibacterial drugs []. Studies could investigate the compound's efficacy against various microbial strains.
  • Anticancer agents: The trifluoromethyl group and cyano moiety have been linked to antitumor activity in some compounds. Further research could explore the compound's potential to target cancer cells.

Material Science

The molecule's structure suggests potential applications in material science due to the presence of aromatic rings and the rigid imidazothiazole core. Research could investigate its use in:

  • Organic electronics: The aromatic rings and electron-withdrawing trifluoromethyl group could lead to interesting electrical properties, making it a candidate for organic semiconductors or photovoltaic materials.
  • Sensor development: The imidazothiazole group can interact with specific ions or molecules, potentially enabling the design of sensors for various applications.

(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound contains a cyano group, an amide linkage, and a thiazole ring, which contribute to its biological activity. The molecular formula is C18H13F3N4OSC_{18}H_{13}F_{3}N_{4}OS, with a molecular weight of approximately 390.4 g/mol . Its structural complexity makes it a subject of interest in drug development and synthetic chemistry.

The chemical reactivity of (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can involve various organic reactions typical for compounds containing cyano and amide functional groups. Common reactions include nucleophilic additions to the cyano group and amide hydrolysis under acidic or basic conditions. The reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .

Compounds featuring imidazo-thiazole moieties have been associated with diverse biological activities, including antibacterial and antitumor effects. The presence of the thiazole ring in (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide suggests potential anticancer properties. Studies indicate that derivatives of imidazo-thiazoles can exhibit significant antiproliferative activities against various cancer cell lines, making them candidates for further pharmacological investigation .

The synthesis of this compound typically involves multi-step organic reactions. Common methods may include:

  • Formation of the Thiazole Ring: Utilizing appropriate precursors to construct the thiazole structure.
  • Introduction of the Cyano Group: Employing cyanoacetic acid or similar reagents under controlled conditions.
  • Amidation: Reacting the thiazole intermediate with an appropriate amine to form the final amide structure.

Reactions are usually conducted under specific conditions to ensure selectivity and yield, often requiring monitoring through TLC or NMR spectroscopy.

(Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamideImidazo-thiazole moiety with difluoro substitutionAnticancer potentialDrug developmentN-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamideSimpler structure without heterocyclesLimited data availablePotential chemical probes

This comparison highlights the unique aspects of (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide in terms of structural complexity and potential biological applications compared to similar compounds.

Interaction studies for this compound would typically involve assessing its binding affinity to specific biological targets such as enzymes or receptors implicated in disease processes. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various in vitro assays can be employed to elucidate these interactions and confirm efficacy against specific targets .

Several compounds share structural similarities with (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide. Notable examples include:

  • (Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide: This compound features similar imidazo-thiazole moieties but differs in the substitution pattern on the phenyl ring.
  • N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide: A simpler structure that lacks the complex heterocyclic components but retains the cyano and trifluoromethyl functionalities.

Comparison Table

Compound NameStructural FeaturesBiological Activity

XLogP3

5.3

Dates

Last modified: 04-15-2024

Explore Compound Types